6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde

Übersicht

Beschreibung

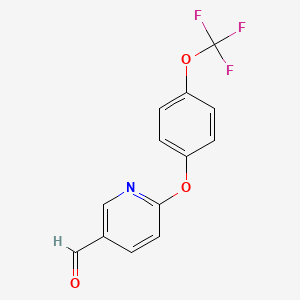

6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde is a chemical compound that belongs to the class of nicotinamide derivatives. It is characterized by the presence of a trifluoromethoxy group attached to a phenoxy ring, which is further connected to a nicotinaldehyde moiety. This compound is a yellow crystalline solid and is used in various fields such as medical research, environmental research, and industrial research.

Vorbereitungsmethoden

The synthesis of 6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(Trifluoromethoxy)phenol and nicotinaldehyde.

Reaction Conditions: The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production: On an industrial scale, the production methods may involve optimization of reaction conditions to improve yield and purity.

Analyse Chemischer Reaktionen

6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group in the compound can be oxidized to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The aldehyde group can also be reduced to form the corresponding alcohol. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.

Wissenschaftliche Forschungsanwendungen

Antitubercular Activity

One of the most notable applications of 6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde is its potential as an antitubercular agent. Research has demonstrated that derivatives of nicotinaldehyde exhibit significant activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. A study focused on structure-aided optimization highlighted how modifications to the nicotinaldehyde structure, including the incorporation of trifluoromethoxy groups, can enhance efficacy against this pathogen .

Case Study: Structure-Activity Relationship

- Objective : To optimize compounds for enhanced antitubercular activity.

- Methodology : Synthesis of various analogues with differing substituents.

- Findings : Compounds with trifluoromethoxy substitutions showed improved potency compared to their non-substituted counterparts.

Antiparasitic Properties

In addition to its antitubercular effects, this compound also exhibits antiparasitic activity. This compound has been studied in the context of developing treatments for parasitic infections, leveraging its structural properties to target specific pathways within parasites .

Research Insights

- Target Pathogen : Leishmania spp. and other parasitic organisms.

- Mechanism : The compound interferes with metabolic pathways crucial for parasite survival, demonstrating potential as a therapeutic agent.

Synthesis and Structural Modifications

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Various synthetic routes have been explored, including:

- Reactions involving borane reduction : This method has been effective in producing high yields of the compound while maintaining structural integrity .

- Use of alternative ether linkers : Modifying the linker regions has shown to affect biological activity positively, allowing for a tailored approach in drug design .

Wirkmechanismus

The mechanism of action of 6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors involved in key cellular processes. For example, it may inhibit certain enzymes involved in the synthesis of inflammatory mediators.

Pathways: The compound can modulate signaling pathways that regulate cell growth, differentiation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde can be compared with other similar compounds to highlight its uniqueness:

Similar Compounds: Compounds such as 6-(4-(Trifluoromethyl)phenoxy)nicotinaldehyde and 6-(4-(Methoxy)phenoxy)nicotinaldehyde share structural similarities but differ in their functional groups.

Biologische Aktivität

6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde is a synthetic compound that has garnered attention in medicinal chemistry and agrochemical research. Its unique structural features, particularly the trifluoromethoxy group, enhance its biological activity, making it a candidate for various therapeutic applications. This article delves into its biological activity, synthesis, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula : C15H12F3NO3

- Molecular Weight : 283.20 g/mol

The compound features a trifluoromethoxy group attached to a phenoxy moiety, linked to a nicotinaldehyde structure. This configuration contributes to its lipophilicity and biological efficacy.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly against specific pathogens. Notably, it has been studied for its antitubercular properties and potential as an antimalarial agent.

Antitubercular Activity

Studies have shown that this compound inhibits the biosynthesis of mycolic acids in Mycobacterium tuberculosis, which are crucial for the integrity of the mycobacterial cell wall. This inhibition suggests that it could serve as a lead compound for developing new antitubercular drugs.

Antimalarial Potential

The compound has also demonstrated activity against Plasmodium falciparum, the causative agent of malaria. It targets mitochondrial enzymes involved in the parasite's energy metabolism, indicating its potential as an antimalarial drug candidate.

Synthesis

The synthesis of this compound typically involves a palladium-catalyzed cross-coupling reaction between 6-bromopyridine-3-carboxaldehyde and 4-(trifluoromethoxy)benzeneboronic acid. This method is efficient and yields high-purity products suitable for biological testing.

Comparative Biological Activity

To better understand the unique attributes of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-(4-Trifluoromethylphenyl)nicotinaldehyde | Trifluoromethyl instead of trifluoromethoxy | Antitubercular activity |

| 6-(4-Methoxyphenyl)nicotinaldehyde | Methoxy group instead of trifluoromethoxy | Moderate antibacterial activity |

| 6-(4-Chlorophenyl)nicotinaldehyde | Chlorine substituent on phenyl | Antimycobacterial properties |

| 6-(4-Fluorophenyl)nicotinaldehyde | Fluoro substituent on phenyl | Potential anticancer activity |

The trifluoromethoxy group enhances lipophilicity and biological efficacy compared to other derivatives, making this compound particularly valuable in drug discovery.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various applications:

-

Antimalarial Drug Development :

- A study focusing on novel quinolone derivatives derived from this compound showed promising results against Plasmodium falciparum, with IC50 values indicating effective inhibition of parasite growth in vitro.

-

Insecticidal Applications :

- As an intermediate in the synthesis of flometoquin, a novel insecticide, this compound has demonstrated strong insecticidal action against thrips species while being safe for non-target arthropods, making it suitable for Integrated Pest Management (IPM).

Eigenschaften

IUPAC Name |

6-[4-(trifluoromethoxy)phenoxy]pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO3/c14-13(15,16)20-11-4-2-10(3-5-11)19-12-6-1-9(8-18)7-17-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJTTXVGDXUKPPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=NC=C(C=C2)C=O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.